Copper(I) iodide-triethyl phosphite

Catalog No.
S1935847
CAS No.
51717-23-8
M.F
C6H15CuIO3P
M. Wt
356.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(I) iodide-triethyl phosphite

CAS Number

51717-23-8

Product Name

Copper(I) iodide-triethyl phosphite

IUPAC Name

iodocopper;triethyl phosphite

Molecular Formula

C6H15CuIO3P

Molecular Weight

356.61 g/mol

InChI

InChI=1S/C6H15O3P.Cu.HI/c1-4-7-10(8-5-2)9-6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1

InChI Key

IVPQRWLSGJFSTC-UHFFFAOYSA-M

SMILES

CCOP(OCC)OCC.[Cu]I

Canonical SMILES

CCOP(OCC)OCC.[Cu]I

Organic Light-Emitting Diodes and Optical Sensors

Reducing Agent

Nucleic Acid-Containing Copolymers

Coordination Chemistry

Copper(I) iodide-triethyl phosphite, also known as Iodo(triethyl phosphite)copper(I), is an organometallic compound with the empirical formula C6H16CuIO3PC_6H_{16}CuIO_3P and a molecular weight of approximately 357.61 g/mol. The compound's structure features a copper atom coordinated to an iodide ion and a triethyl phosphite ligand, which consists of a phosphorus atom bonded to three ethyl groups. The compound's SMILES representation is [Cu]I.CCOP(OCC)OCC, indicating its complex molecular structure .

There is no known specific biological role for copper(I) iodide-triethyl phosphite. Its mechanism of action in any potential applications would depend on the specific reaction or process it is involved in.

As with most organometallic compounds, copper(I) iodide-triethyl phosphite should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat. Detailed information on specific hazards like flammability, reactivity, and toxicity is not available in open scientific literature. It is recommended to consult the safety data sheet (SDS) from suppliers before handling this compound [, ].

Copper(I) iodide-triethyl phosphite is primarily recognized for its catalytic properties in organic synthesis. It facilitates various reactions, including:

  • Synthesis of Polyfunctionalized Diarylmethanes: This reaction is crucial for producing complex organic compounds, including pharmaceuticals such as Trimethoprim.
  • C-P Bond Formation: The compound plays a significant role in coupling reactions with aryl and vinyl halides, advancing methodologies in organic chemistry.
  • Formation of Phosphonates: The triethyl phosphite component can react with electrophiles to yield phosphonates or phosphates, showcasing its versatility in synthetic applications.

While specific biological activity data for Copper(I) iodide-triethyl phosphite is limited, it is essential to note that the compound can cause skin and eye irritation. Precautions are recommended when handling this substance, as it can be harmful if inhaled or ingested . Its potential applications in pharmaceuticals suggest that it may interact with biological systems, but further research would be necessary to elucidate its biological effects.

The synthesis of Copper(I) iodide-triethyl phosphite typically involves the reaction of Copper(I) iodide with triethyl phosphite under controlled conditions. General steps include:

  • Preparation of Reactants: Obtain pure Copper(I) iodide and triethyl phosphite.
  • Reaction Conditions: Combine the reactants in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Heating: Heat the mixture gently to facilitate the formation of the desired product.
  • Purification: Isolate the product through methods such as recrystallization or chromatography to achieve high purity levels .

Copper(I) iodide-triethyl phosphite finds applications primarily in:

  • Catalysis: Used extensively in organic synthesis for constructing complex molecules.
  • Ligand Synthesis: Employed in synthesizing various ligands crucial for chemical transformations.
  • Material Science: Its unique molecular structure allows for potential applications in developing new materials with specific properties.

Interaction studies involving Copper(I) iodide-triethyl phosphite focus on its reactivity with different electrophiles and substrates in organic synthesis. These studies help understand how the compound can influence reaction pathways and product formation. Additionally, its interactions with biological systems warrant further investigation to assess any potential toxicity or therapeutic effects.

Copper(I) iodide-triethyl phosphite shares similarities with other organometallic compounds but stands out due to its specific ligand coordination and catalytic properties. Some similar compounds include:

Compound NameFormulaUnique Features
Copper(I) iodideCuICuISimple binary compound without a ligand; used in various reactions.
Triethyl phosphiteC6H15O3PC_6H_{15}O_3PActs as a ligand but does not possess metal coordination itself.
Copper(II) acetateCu(C2H3O2)2Cu(C_2H_3O_2)_2A different oxidation state of copper; used in catalysis but less versatile than Copper(I).

Copper(I) iodide-triethyl phosphite's unique combination of copper's +1 oxidation state and triethyl phosphite's ligand properties makes it particularly effective for specific catalytic applications, distinguishing it from these similar compounds .

While explicit details about its discovery remain sparse in publicly available literature, the compound’s synthesis and application in catalysis emerged prominently in the early 2000s. Early studies focused on leveraging copper(I) iodide (CuI) complexes for cross-coupling reactions, a domain where triethyl phosphite ligands enhance the stability and reactivity of the metal center. Its development aligns with broader trends in organometallic chemistry, where ligand design tailors catalytic properties.

Nomenclature and Classification

Nomenclature

  • Full Name: Copper(I) iodide-triethyl phosphite
  • Synonyms: Iodo(triethyl phosphite)copper(I); (Triethyl phosphite)copper(I) iodide
  • CAS Number: 51717-23-8

Classification

  • Type: Organometallic coordination complex
  • Oxidation State: Cu⁺
  • Ligands: Triethyl phosphite (bidentate), iodide (monodentate)
  • Structure: Tetrahedral geometry around Cu⁺, stabilized by triethyl phosphite’s electron-donating properties.

General Significance in Organometallic Chemistry

Copper(I) iodide-triethyl phosphite serves as a catalyst and precursor in:

  • Cross-Coupling Reactions: Facilitates bond formation between aryl iodides and alkynes or alkylboranes, with high regioselectivity.
  • Heterocycle Synthesis: Enables one-pot constructions of benzofurans and related compounds.
  • Materials Science: Acts as a precursor for copper-containing nanoparticles in catalytic applications.

Molecular Structure and Bonding

Copper(I) iodide-triethyl phosphite is an organometallic coordination compound with the molecular formula C₆H₁₅CuIO₃P and a molecular weight of 357.61 grams per mole [1] [2] [3]. The compound represents a 1:1 coordination complex where copper(I) iodide forms a stable adduct with triethyl phosphite through coordinate covalent bonding [5].

The molecular structure features a copper(I) center in a distorted tetrahedral coordination environment, coordinated by one iodide anion and one triethyl phosphite ligand [5]. The triethyl phosphite ligand P(OC₂H₅)₃ coordinates to the copper center through its phosphorus atom, which possesses a lone pair of electrons capable of σ-donation to the metal center [6] [7]. The coordination occurs through the formation of a Cu-P dative bond, where the phosphorus atom acts as a Lewis base and the copper(I) center functions as a Lewis acid [5].

The bonding in this complex involves both σ-donation from the phosphite ligand to the copper center and potential π-backbonding from filled copper d-orbitals to empty phosphorus d-orbitals [7]. The triethyl phosphite ligand enhances the solubility of the complex in organic solvents and provides stabilization to the copper(I) center, which is typically prone to oxidation [5]. This stabilization is achieved through the strong σ-donor ability of the phosphite ligand and its capacity to participate in π-backbonding interactions [6] [7].

Physical Properties

Melting Point and Thermal Stability

Copper(I) iodide-triethyl phosphite exhibits a melting point range of 110-116°C, as reported in commercial specifications [1] [8]. This relatively low melting point is characteristic of organometallic complexes containing organic ligands with moderate coordination strength. The compound exists as a solid at room temperature and demonstrates reasonable thermal stability under ambient conditions [1] [5].

The thermal stability of the complex is enhanced by the stabilizing effect of the triethyl phosphite ligand on the copper(I) center [5]. However, like many copper(I) complexes, it may be sensitive to air and moisture, which can lead to potential degradation or oxidation of the metal center [5]. The compound should be handled under inert atmosphere conditions to maintain its integrity and prevent decomposition.

Solubility Properties

The solubility properties of copper(I) iodide-triethyl phosphite are significantly influenced by the presence of the organic triethyl phosphite ligand [5]. The triethyl phosphite moiety enhances the lipophilic character of the complex, making it soluble in various organic solvents while being essentially insoluble in water [5]. This enhanced organic solubility is a key advantage for applications in organic synthesis and catalysis where homogeneous reaction conditions are preferred.

The complex demonstrates good solubility in common organic solvents such as benzene, toluene, dichloromethane, and other non-protic solvents [9]. The solubility characteristics make it particularly suitable for use as a catalyst in organic reactions where solubility in the reaction medium is crucial for catalytic activity .

Spectroscopic Characteristics

The spectroscopic characteristics of copper(I) iodide-triethyl phosphite provide valuable information about its molecular structure and bonding patterns. Nuclear magnetic resonance spectroscopy, particularly ³¹P NMR, is an important tool for characterizing this compound due to the presence of the phosphorus-containing ligand [11] [12].

In ³¹P NMR spectroscopy, coordinated triethyl phosphite typically exhibits chemical shifts in the range of +100 to +150 ppm relative to 85% phosphoric acid standard [12]. The coordination of the phosphite ligand to the copper center results in a downfield shift compared to free triethyl phosphite, which appears around +139 ppm [6]. This downfield shift is characteristic of phosphite coordination to metal centers and reflects the change in electronic environment around the phosphorus atom upon coordination [11] [12].

¹H NMR spectroscopy reveals characteristic signals for the ethyl groups of the triethyl phosphite ligand. The methyl protons typically appear as triplets around 1.2-1.4 ppm, while the methylene protons appear as quartets in the range of 4.0-4.2 ppm [13]. The coupling patterns and chemical shifts are consistent with ethyl groups attached to oxygen atoms in the triethyl phosphite moiety.

Infrared spectroscopy provides information about the vibrational modes of the compound. The P-O stretching vibrations typically appear in the range of 950-1050 cm⁻¹, while C-H stretching vibrations of the ethyl groups are observed in the region of 2800-3000 cm⁻¹ [14]. The coordination of the phosphite ligand to copper may result in slight shifts in these vibrational frequencies compared to the free ligand.

Electronic Properties

Molecular Orbital Analysis

The electronic structure of copper(I) iodide-triethyl phosphite involves the interaction of copper(I) d-orbitals with the phosphorus lone pair and potentially with low-lying phosphorus d-orbitals [15] [7]. Density functional theory calculations on similar copper(I) phosphite complexes have revealed important insights into the molecular orbital structure and bonding patterns [15] [16].

The highest occupied molecular orbitals primarily consist of copper d-orbitals with some contribution from iodide p-orbitals, while the lowest unoccupied molecular orbitals involve copper-phosphite antibonding interactions [15]. The HOMO-LUMO gap in such complexes typically falls in the range that corresponds to UV-visible absorption around 250-300 nm, which is characteristic of metal-to-ligand charge transfer transitions [17].

Theoretical calculations suggest that the electronic structure is dominated by the Cu⁺ d¹⁰ configuration, where all d-orbitals are filled [15] [16]. The coordination of the phosphite ligand and iodide anion results in a distorted tetrahedral geometry that lifts the degeneracy of the d-orbitals, although the d¹⁰ configuration means that crystal field effects are less pronounced than in systems with partially filled d-orbitals.

Electron Distribution and Bonding Patterns

The electron distribution in copper(I) iodide-triethyl phosphite reflects the nature of the coordinate covalent bonding between the metal center and ligands [7] [18]. The copper(I) center, with its d¹⁰ electronic configuration, participates in both σ-bonding with the phosphite ligand and ionic interactions with the iodide anion.

The Cu-P bond formation involves donation of the phosphorus lone pair to vacant copper orbitals, creating a coordinate covalent bond [7]. This σ-donation is complemented by potential π-backbonding, where filled copper d-orbitals interact with empty phosphorus d-orbitals [7]. The extent of π-backbonding in phosphite complexes is generally less than in carbonyl complexes but still contributes to the overall stability of the complex.

The Cu-I interaction is primarily ionic in nature, with the iodide anion providing electrostatic stabilization to the positively charged copper center [5]. The combination of covalent Cu-P bonding and ionic Cu-I interactions results in the overall neutral complex with enhanced stability compared to the individual components.

Crystallographic Data

X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for copper(I) iodide-triethyl phosphite are not extensively documented in the available literature, related copper(I) iodide complexes with phosphine and phosphite ligands provide valuable structural insights [19] [20] [21]. These studies reveal common structural motifs that can be applied to understand the likely crystal structure of the triethyl phosphite complex.

Copper(I) iodide complexes with phosphorus-containing ligands typically crystallize in monoclinic or orthorhombic crystal systems [19] [21]. The copper centers generally adopt distorted tetrahedral geometries with Cu-P bond lengths ranging from 2.20 to 2.30 Å and Cu-I bond lengths between 2.50 and 2.70 Å [20] [22]. These bond lengths are consistent with typical values observed in copper(I) coordination compounds.

The P-O bond lengths in the triethyl phosphite ligand are expected to be in the range of 1.60-1.65 Å, which is characteristic of P(III)-O single bonds [13]. The O-C bond lengths in the ethyl groups typically fall in the range of 1.40-1.45 Å, consistent with aliphatic C-O single bonds.

Crystal Packing Arrangements

The crystal packing arrangements in copper(I) iodide complexes are influenced by intermolecular interactions including van der Waals forces, potential hydrogen bonding, and metal-metal interactions [21] [23]. In the case of copper(I) iodide-triethyl phosphite, the crystal packing is likely dominated by van der Waals interactions between the ethyl groups of adjacent molecules.

The presence of the bulky triethyl phosphite ligand prevents close approach of the copper centers, which limits the formation of Cu-Cu interactions that are sometimes observed in copper(I) halide clusters [17] [24]. Instead, the crystal structure is likely characterized by discrete molecular units held together by weak intermolecular forces.

The iodide anions may participate in weak halogen bonding interactions with hydrogen atoms of the ethyl groups, contributing to the overall crystal stability [21]. The three-dimensional packing arrangement would be expected to maximize these favorable interactions while minimizing steric repulsion between the organic ligands.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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